(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a pyrazole moiety and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Hydroxylation: The hydroxyl group is introduced through selective oxidation of the corresponding cyclopentane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and pyrazole ring enable the compound to form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. Pathways involved may include inhibition of specific enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(1H-Imidazol-1-yl)cyclopentan-1-ol: Similar structure with an imidazole ring instead of a pyrazole ring.
(1S,2S)-2-(1H-Triazol-1-yl)cyclopentan-1-ol: Contains a triazole ring, offering different electronic properties.
Uniqueness
(1S,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific combination of a pyrazole ring and a cyclopentane backbone, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S,2S)-2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m0/s1 |
InChI Key |
BOKRXYSLZWESBK-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)N2C=CC=N2 |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.